1H-Tetrazole
Overview
Description
1H-Tetrazole is a synthetic organic heterocyclic compound characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. It is a nitrogen-rich compound with the molecular formula CH₂N₄ and a molar mass of 70.05 g/mol . The compound is known for its stability and versatility in various chemical reactions and applications.
Mechanism of Action
Target of Action
1H-Tetrazole, also known as Tetrazole, is a synthetic organic heterocyclic compound that has been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety . The tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. It acts by preventing the synthesis of bacterial cell walls, resulting in cell lysis . The β-lactam antibiotics are structurally comparable to D-alanyl-D-alanine’s (component of peptidoglycan), they are capable of reacting with penicillin-binding proteins . Cephalosporins interrupt the synthesis of peptidoglycan layers of the bacterial cell wall .
Biochemical Pathways
This compound is involved in various biochemical pathways. It is often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . Many of the properties of NH-unsubstituted tetrazoles are related to their ability to act as acids and bases, and also to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .
Pharmacokinetics
The pharmacokinetics of this compound is influenced by its chemical properties. It has been shown that tetrazole anions are 10 times more lipophilic than carboxylate anions . The higher lipophilicity of tetrazole anions can account for its pharmacokinetics, that is, tetrazole anions can display higher membrane permeability .
Result of Action
The result of this compound’s action is primarily seen in its biological activity. It exhibits potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . The tetrazole moiety is metabolically more stable than the carboxylic acid group .
Action Environment
The action of this compound is influenced by various environmental factors. It is stable at normal temperature and pressure but decomposes rapidly and explosively if heated above its melting point of 155-157°C . It reacts violently with strong oxidizers and with acidic materials (strong acids, acid anhydrides, and acid chlorides) to release heat and toxic and corrosive gases . It also reacts with some active metals to give new materials that are shock-sensitive explosives .
Biochemical Analysis
Biochemical Properties
1H-Tetrazole acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of this compound favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Cellular Effects
This compound has a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Its planar structure and electron-donating and electron-withdrawing properties make it advantageous for receptor-ligand interactions, influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . It is resistant to biological degradation, making it possible to use this compound as isosteric substituents of various functional groups in the development of biologically active substances .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to undergo a phase transition above 2.6 GPa . It polymerizes reversibly below 100 GPa, probably through carbon–nitrogen bonding instead of nitrogen–nitrogen bonding . This suggests that the effects of this compound can change over time under certain conditions.
Metabolic Pathways
This compound is often used as metabolism-resistant isosteric replacements for carboxylic acids . Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids, and both tetrazole tautomers may serve as substrates for N-glucuronidation .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are facilitated by its solubility in lipids, which allows it to penetrate more easily through cell membranes .
Subcellular Localization
Its lipid solubility suggests that it could potentially localize in various cellular compartments depending on its interactions with other biomolecules .
Preparation Methods
1H-Tetrazole can be synthesized through several methods:
Reaction of Anhydrous Hydrazoic Acid and Hydrogen Cyanide: This method involves the reaction of anhydrous hydrazoic acid with hydrogen cyanide under pressure.
Treatment of Organic Nitriles with Sodium Azide: This method uses sodium azide in the presence of iodine or silica-supported sodium bisulfate as a heterogeneous catalyst to synthesize 5-substituted 1H-tetrazoles.
Deamination of 5-Aminotetrazole: This method involves the deamination of 5-aminotetrazole, which can be commercially obtained or prepared from aminoguanidine.
Microwave-Accelerated Method: This method allows the conversion of inactive nitriles into 5-substituted 1H-tetrazoles in DMF using microwave irradiation.
Chemical Reactions Analysis
1H-Tetrazole undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: This compound can undergo substitution reactions with various reagents, such as sodium azide and triethylammonium chloride, to form substituted tetrazoles.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with nitriles and azides to form tetrazole derivatives.
Common reagents used in these reactions include sodium azide, iodine, silica-supported sodium bisulfate, and triethylammonium chloride. The major products formed from these reactions are substituted tetrazoles and tetrazole derivatives.
Scientific Research Applications
1H-Tetrazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1H-Tetrazole is unique compared to other similar compounds due to its high nitrogen content and stability. Similar compounds include:
2H-Tetrazole: An isomer of this compound with different tautomeric forms.
5H-Tetrazole: A nonaromatic isomer of tetrazole.
Tetrazole Derivatives: Compounds such as 5-substituted 1H-tetrazoles and 5-aminotetrazole.
These compounds share similar chemical properties but differ in their stability, reactivity, and applications.
Conclusion
This compound is a versatile and stable compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUGUADJHNHALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N4 | |
Record name | 1H-TETRAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/26000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075280 | |
Record name | 1H-Tetrazole | |
Source | EPA DSSTox | |
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Molecular Weight |
70.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |
Record name | 1H-TETRAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/26000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
288-94-8, 100043-29-6 | |
Record name | 1H-TETRAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/26000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1H-Tetrazole | |
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Record name | 1H-Tetrazole | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100043296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Tetrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36712 | |
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Record name | 1H-Tetrazole | |
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Record name | 1H-tetrazole | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3,4-TETRAZOLE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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